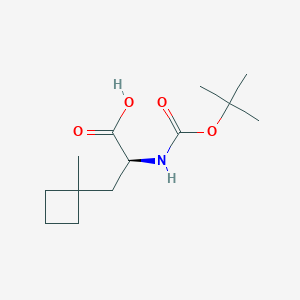

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

Description

This compound is a chiral non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a 1-methylcyclobutyl substituent at the β-position. Its stereochemistry (2S configuration) ensures specificity in biological interactions, making it valuable in peptide synthesis and medicinal chemistry. The Boc group enhances stability during synthetic processes, while the 1-methylcyclobutyl group introduces steric bulk, influencing conformational flexibility and target binding .

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

(2S)-3-(1-methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-13(4)6-5-7-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1 |

InChI Key |

ATLGJNSAMLEGKP-VIFPVBQESA-N |

Isomeric SMILES |

CC1(CCC1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1(CCC1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Alkylation of Boc-Protected Amino Acid Precursors

One common strategy starts from commercially available or synthesized N-tert-butoxycarbonyl-L-alanine or related Boc-protected amino acids. The key step is the alkylation at the β-position with a 1-methylcyclobutyl electrophile under conditions that preserve stereochemistry.

Step 1: Formation of the enolate or equivalent nucleophile

The Boc-protected amino acid is converted into its enolate form using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) in anhydrous tetrahydrofuran (THF).Step 2: Alkylation with 1-methylcyclobutyl halide

The enolate reacts with 1-methylcyclobutyl bromide or iodide, introducing the cyclobutyl substituent stereoselectively.Step 3: Workup and purification

The reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.

This approach is supported by analogous methods described in patent US8962843B2, which details the preparation of related amino acid derivatives with cycloalkyl substituents.

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

Alternatively, an α,β-unsaturated Boc-protected amino acid intermediate bearing a 1-methylcyclobutyl substituent can be subjected to asymmetric hydrogenation:

Step 1: Synthesis of α,β-unsaturated intermediate

This intermediate is prepared by condensation of Boc-protected amino aldehydes with appropriate cyclobutyl-containing nucleophiles.Step 2: Asymmetric hydrogenation

Using chiral rhodium or ruthenium catalysts, the double bond is hydrogenated to yield the chiral center at the β-position with high enantiomeric excess.Step 3: Isolation

Standard purification techniques yield the desired Boc-protected amino acid.

This method offers excellent stereocontrol and is widely used in the synthesis of chiral amino acid derivatives, though specific examples for 1-methylcyclobutyl substituents are less common in open literature but can be inferred from related asymmetric hydrogenation protocols.

Direct Boc Protection of the Amino Group

After obtaining the free amino acid with the 1-methylcyclobutyl substituent, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc_2O):

Reaction conditions:

The amino acid is dissolved in a suitable solvent such as dichloromethane or aqueous sodium bicarbonate solution. Boc_2O is added at 0 °C to room temperature.Outcome:

The amino group is converted to the tert-butoxycarbonyl-protected form, yielding the target compound.

This step is standard in amino acid chemistry and ensures stability and selectivity in subsequent synthetic transformations.

Analytical Data and Characterization

The synthesized compound is characterized by standard techniques:

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms chemical shifts corresponding to Boc group, cyclobutyl ring, and amino acid backbone; stereochemistry inferred from coupling constants. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 257.33 consistent with molecular weight. |

| Infrared Spectroscopy (IR) | Characteristic absorption bands for carbamate (Boc) group (~1700 cm⁻¹), carboxylic acid (~2500-3300 cm⁻¹), and amide NH (~3300 cm⁻¹). |

| Optical Rotation | Confirms enantiomeric purity and absolute configuration. |

Data tables summarizing typical NMR chemical shifts and MS fragments can be constructed based on experimental reports of similar Boc-protected amino acids with cycloalkyl substituents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Stereoselective alkylation of Boc-amino acid | LDA, 1-methylcyclobutyl halide, THF, -78 °C | High stereoselectivity, direct | Requires strong base, sensitive to moisture |

| Asymmetric hydrogenation of α,β-unsaturated intermediate | Chiral Rh/Ru catalyst, H₂ gas, mild conditions | Excellent stereocontrol | Requires specialized catalysts |

| Direct Boc protection | Di-tert-butyl dicarbonate, DCM or aqueous base | Simple, high yield | Requires prior free amino acid |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

Biology: Used in the synthesis of biologically active peptides and proteins.

Medicine: Employed in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be removed under acidic conditions, typically using trifluoroacetic acid, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the β-Position

a) (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic Acid

- Substituent : Bicyclo[1.1.1]pentanyl (rigid, three-dimensional structure).

- This rigidity may enhance selectivity in enzyme inhibition but limit solubility due to increased hydrophobicity .

b) (S)-2-(tert-Butoxycarbonylamino)-3-(4-(dibenzylamino)-2,6-dimethylphenyl)propanoic Acid

- Substituent: Aromatic 4-(dibenzylamino)-2,6-dimethylphenyl group.

- However, the dibenzylamino group increases molecular weight (~440 g/mol vs. ~300 g/mol for the target compound) and complicates synthetic scalability .

c) (2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid

- Substituent : Hydroxy and 4-methoxyphenyl groups.

- Key Differences : The hydroxyl and methoxy groups enhance hydrogen-bonding capacity and aqueous solubility. However, the polar substituents may reduce membrane permeability, limiting bioavailability compared to the aliphatic 1-methylcyclobutyl group in the target compound .

Functional Group Modifications

a) (2S)-2-(Carbamoylamino)propanoic Acid

- Modification : Carbamoyl group replaces the Boc group.

- Key Differences : The absence of the Boc-protecting group increases reactivity but reduces stability during synthesis. The carbamoyl group’s polarity improves solubility but may lead to premature degradation in biological systems .

b) (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic Acid

- Modification : 3-Carbamoylphenyl substituent.

- Key Differences: The carbamoylphenyl group introduces both aromaticity and hydrogen-bonding capacity. This dual functionality could enhance receptor binding affinity but may increase metabolic susceptibility compared to the non-aromatic 1-methylcyclobutyl group .

Biological Activity

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid, commonly referred to as Boc-Ala(1-Me-cBu)-OH, is an amino acid derivative with significant potential in medicinal chemistry and pharmacological applications. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a cyclobutyl moiety. Understanding its biological activity is crucial for evaluating its utility in drug development and therapeutic applications.

- IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(1-methylcyclobutyl)propanoic acid

- CAS Number: 1232365-58-0

- Molecular Formula: C13H23NO4

- Molecular Weight: 257.33 g/mol

- Purity: 95% .

This compound exhibits biological activity primarily through its interaction with amino acid transport systems. It has been shown to act as a substrate for various amino acid transporters, which facilitate its uptake into cells. This property is particularly relevant in cancer research, where amino acid transporters play a critical role in tumor metabolism and growth.

Case Studies and Research Findings

- Amino Acid Transport Studies

-

Biodistribution in Tumor Models

- In vivo studies using rat models with intracranial tumors showed high tumor-to-normal brain ratios for compounds related to this structure, indicating effective targeting of tumor tissues while minimizing uptake in normal brain tissue. This selectivity is advantageous for developing imaging agents or therapeutic compounds aimed at glioblastomas .

-

Inhibition Studies

- Inhibition assays revealed that certain amino acids could significantly reduce the uptake of this compound, highlighting the competitive nature of amino acid transport mechanisms. For instance, the presence of alanine-cysteine-serine combinations inhibited uptake by over 50% in controlled conditions .

Comparative Activity Table

| Compound | Uptake (% Control) | Inhibition (%) | p-value |

|---|---|---|---|

| (R)-FAMP 5 | 13.06±0.23 | 67.34 | <0.0001 |

| (S)-FAMP 5 | 4.77±0.73 | 74.66 | <0.002 |

| (R)-NMeFAMP 8 | 7.08±0.47 | 53.93 | <0.0001 |

| (S)-NMeFAMP 8 | 7.08±0.47 | 91.59 | <0.0001 |

Note: Data derived from comparative studies on related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.